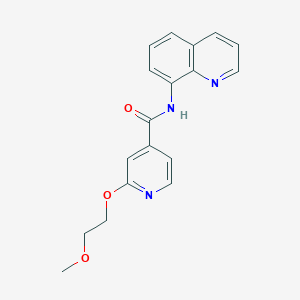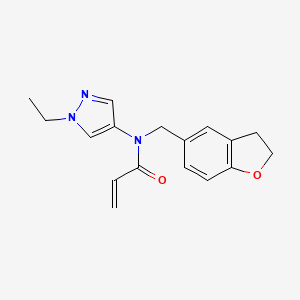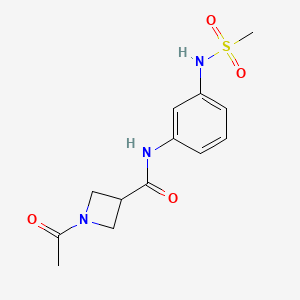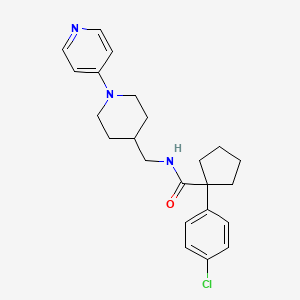
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide
The compound this compound is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. Although the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and evaluated for their biological activities, including antimicrobial, antiproliferative, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. For example, the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, a delta opioid receptor agonist, was achieved through dehydration of benzhydryl alcohols and Suzuki coupling reactions . Similarly, other benzamide derivatives were synthesized from various starting materials such as 4-aminophenazone, salicylic acid, and 4-aminopyridine, under different reaction conditions to yield the desired products . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For instance, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was performed using X-ray diffraction, and its spectral properties were investigated with various spectroscopic methods . These techniques provide detailed information about the molecular geometry, electronic properties, and chemical reactivity of the compounds, which are crucial for understanding their interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their functional groups. The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring. For example, the presence of a nitro or amino group can significantly affect the antimicrobial activity of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides . Additionally, the tellurium-containing benzamide derivatives were used to form complexes with palladium(II), platinum(II), and ruthenium(II), indicating their potential as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The stability of these compounds can be assessed through liver microsome studies, as demonstrated for olefinic piperidine compounds . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using density functional theory (DFT), which helps in predicting the chemical reactivity and potential biological activity of the compounds .
科学的研究の応用
Biological Activity and Inhibition of Photosynthetic Electron Transport
- Imramovský et al. (2011) described a series of compounds, including N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide, which were evaluated for their biological activity against mycobacterial, bacterial, and fungal strains. These compounds also demonstrated the ability to inhibit photosynthetic electron transport in spinach chloroplasts, suggesting potential applications in agriculture and biological studies. This highlights their potential role in antimicrobial and antifungal therapies as well as in the understanding of photosynthesis mechanisms (Imramovský et al., 2011).
NR2B Subunit-Selective Antagonist of NMDA Receptor
- Borza et al. (2007) identified a derivative of this compound as a potent NR2B subunit-selective antagonist of the NMDA receptor. This suggests its potential application in the development of neuroprotective or neuromodulatory agents, particularly in the context of neurological disorders where NMDA receptor activity is implicated (Borza et al., 2007).
Potential for Binding Nucleotide Protein Targets
- Saeed et al. (2015) reported the synthesis of benzamide derivatives, including this compound, highlighting their potential to bind nucleotide protein targets. This implies possible applications in drug development, particularly in the design of new therapeutic agents that target specific proteins (Saeed et al., 2015).
Inhibitor of Histone Deacetylase 6
- Lee et al. (2013) discovered a compound structurally similar to this compound, which selectively inhibits histone deacetylase 6 (HDAC6) in vivo and in vitro. This suggests its potential use in epigenetic studies and in the treatment of cancers where HDAC6 is implicated (Lee et al., 2013).
Antimicrobial Agents
- Bikobo et al. (2017) synthesized derivatives including this compound and tested them for antimicrobial activity. Some of these molecules were found to be more potent than reference drugs against pathogenic strains, indicating their potential in antimicrobial therapy (Bikobo et al., 2017).
作用機序
Target of Action
The primary targets of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide are currently under investigation. Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can have downstream effects on various biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 23429 g/mol , which could influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. As a piperidine derivative, it’s likely to have significant pharmacological activity .
特性
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18-10-12-22(13-11-18)19(24)14-15-6-8-17(9-7-15)21-20(25)16-4-2-1-3-5-16/h1-9,18,23H,10-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZDQSRXGIBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)
![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)




![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)


![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)
